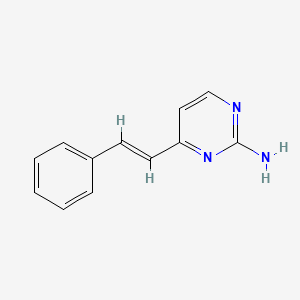
Rojo Alizarina B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Alizarine Red B is a synthetic dye belonging to the anthraquinone family. It is widely used in various scientific and industrial applications due to its vibrant red color and chemical properties. The compound is known for its ability to bind with calcium ions, making it useful in biological staining and mineralization studies.
Aplicaciones Científicas De Investigación
Acid Alizarine Red B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in histology for staining calcium deposits in tissues.
Medicine: Utilized in bone mineralization studies and to detect calcium in biological samples.
Industry: Applied in textile dyeing and as a colorant in various products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acid Alizarine Red B is synthesized through the sulfonation of alizarin, a naturally occurring dye extracted from the madder plant. The process involves treating alizarin with concentrated sulfuric acid at high temperatures to produce anthraquinone-β-sulfonic acid. This intermediate is then fused with caustic soda to yield Acid Alizarine Red B .
Industrial Production Methods: In industrial settings, the production of Acid Alizarine Red B follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Acid Alizarine Red B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Substitution reactions, particularly with metal ions, are common due to the dye’s affinity for binding with metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Metal salts like calcium chloride are frequently used to form complexes with the dye.
Major Products: The major products formed from these reactions include various metal-dye complexes and modified anthraquinone derivatives .
Mecanismo De Acción
The primary mechanism of action of Acid Alizarine Red B involves its ability to bind with calcium ions. This binding occurs through chelation, where the dye forms a stable complex with calcium. The molecular targets include calcium deposits in biological tissues, making it an effective tool for studying bone and mineralization processes. The pathways involved in this mechanism are primarily related to calcium metabolism and deposition .
Comparación Con Compuestos Similares
Alizarin Red S: A sulfonated derivative of alizarin, used for similar staining purposes.
Alizarin Complexone: Another derivative with enhanced binding properties for metal ions.
Alcian Blue: Used for staining acidic polysaccharides in tissues.
Uniqueness: Acid Alizarine Red B is unique due to its specific binding affinity for calcium ions, making it particularly useful in studies related to bone and mineralization. Its vibrant red color and stability under various conditions also set it apart from other dyes .
Propiedades
Número CAS |
1836-22-2 |
|---|---|
Fórmula molecular |
C17H12N2NaO9S2 |
Peso molecular |
475.4 g/mol |
Nombre IUPAC |
trisodium;4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H12N2O9S2.Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28); |
Clave InChI |
CKEDOADNIUJVCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
C.I. Pigment Red 60; Acid Anthracene Red G; NSC 12455; NSC-12455; NSC12455; Siloton Red 3B; Hispacrom Red B; Pigment Scarlet 25A; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)





